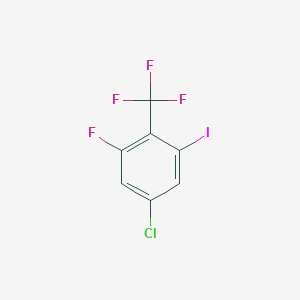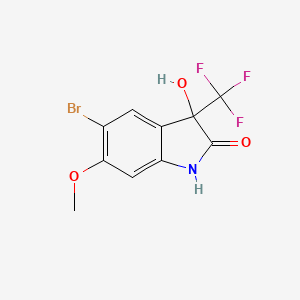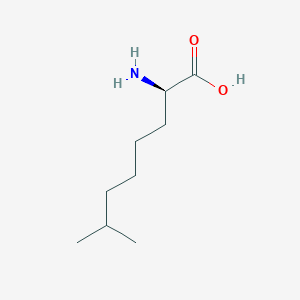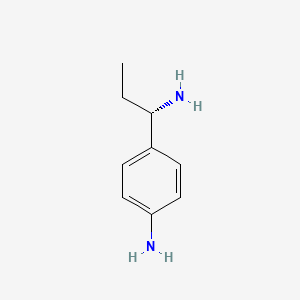
(S)-4-(1-Aminopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1-Aminopropyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group and a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with aniline, which is a simple aromatic amine.
Alkylation: Aniline undergoes alkylation with a suitable alkyl halide, such as 1-bromopropane, in the presence of a base like sodium hydroxide. This step introduces the propyl group to the aniline.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or continuous flow processes, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1-Aminopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1-Aminopropyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-4-(1-Aminopropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
4-(1-Aminopropyl)aniline: The non-chiral version of (S)-4-(1-Aminopropyl)aniline.
N-Methyl-4-(1-Aminopropyl)aniline: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the propylamine chain also provides additional sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-[(1S)-1-aminopropyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
IYWMAXHBPYOXNJ-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=C(C=C1)N)N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


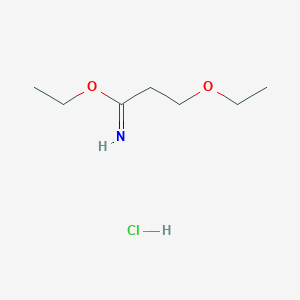
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
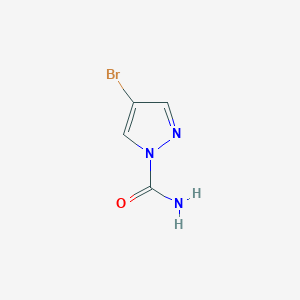
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
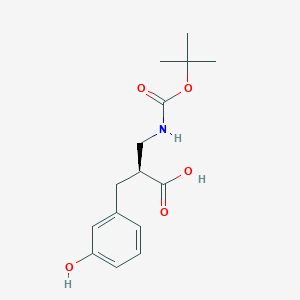
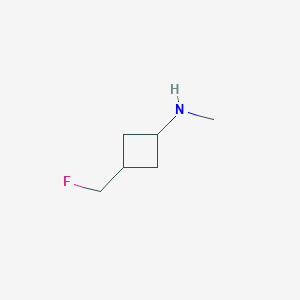
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
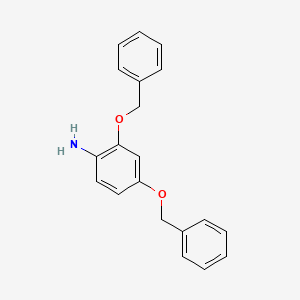
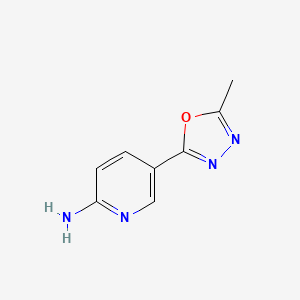
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
